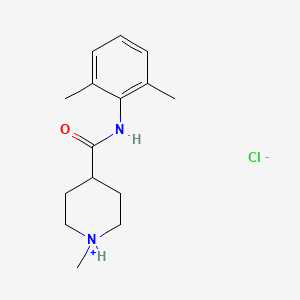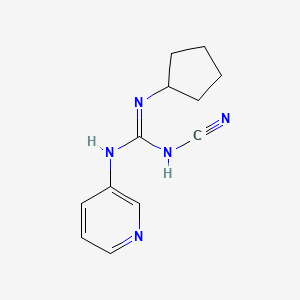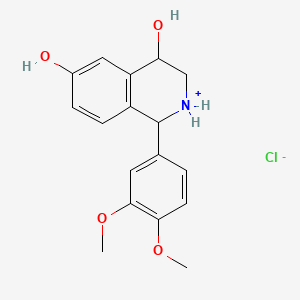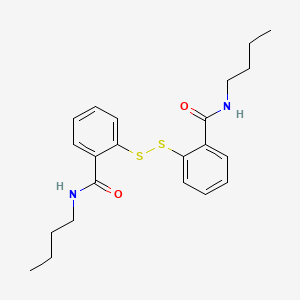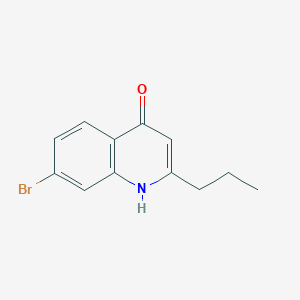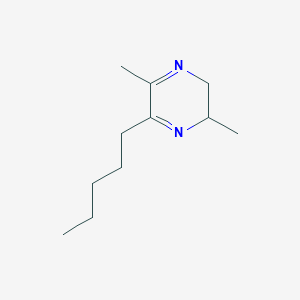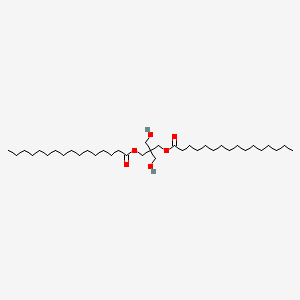
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate is a chemical compound known for its unique structure and properties. It is an ester derived from pentaerythritol and palmitic acid. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate typically involves the esterification of pentaerythritol with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and palmitic acid, are mixed in large reactors with appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to purification processes such as filtration, distillation, and drying to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an excipient in drug delivery.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of palmitic acid.
Pentaerythritol tetrastearate: Contains four stearic acid molecules esterified to pentaerythritol.
Pentaerythritol monostearate: Contains one stearic acid molecule esterified to pentaerythritol.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate is unique due to its specific esterification with palmitic acid, which imparts distinct physical and chemical properties. Its stability, reactivity, and compatibility with biological systems make it a valuable compound in various applications .
Propriétés
Numéro CAS |
25354-61-4 |
|---|---|
Formule moléculaire |
C37H72O6 |
Poids moléculaire |
613.0 g/mol |
Nom IUPAC |
[2-(hexadecanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] hexadecanoate |
InChI |
InChI=1S/C37H72O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(40)42-33-37(31-38,32-39)34-43-36(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-34H2,1-2H3 |
Clé InChI |
QSLBMRULKKYEHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
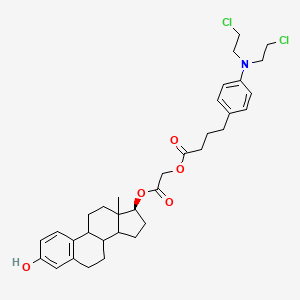
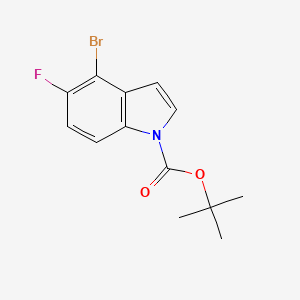
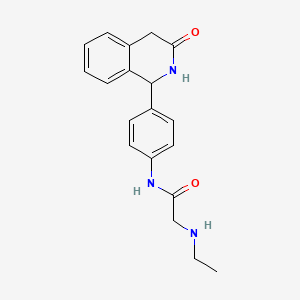
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
